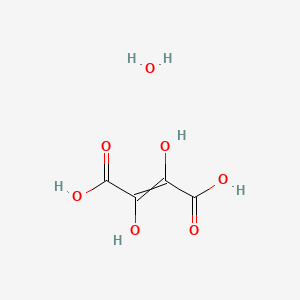

2,3-Dihydroxybut-2-enedioic acid;hydrate

Description

Nomenclature and Systematics within Butenedioic Acid Derivatives

The systematic naming and classification of 2,3-dihydroxybut-2-enedioic acid are rooted in the principles of IUPAC nomenclature for its parent structure, butenedioic acid. Butenedioic acid (C₄H₄O₄) is a dicarboxylic acid characterized by a four-carbon chain containing a double bond. wikipedia.orgoxfordreference.com It exists as two geometric isomers: the cis isomer is known as maleic acid, and the trans isomer is called fumaric acid. oxfordreference.compearson.com

When two hydroxyl (-OH) groups are substituted at the second and third carbon positions, the resulting compound is 2,3-dihydroxybut-2-enedioic acid (C₄H₄O₆). nih.govnih.gov The stereochemistry of the hydroxyl groups relative to the carbon-carbon double bond gives rise to two distinct geometric isomers:

(2Z)-2,3-dihydroxybut-2-enedioic acid : This is the cis isomer, commonly known as dihydroxymaleic acid . ontosight.aicas.org In this configuration, the carboxylic acid groups are on the same side of the double bond.

(2E)-2,3-dihydroxybut-2-enedioic acid : This is the trans isomer, widely known as dihydroxyfumaric acid . nih.govigi-global.com Here, the carboxylic acid groups are on opposite sides of the double bond.

The term "2,3-Dihydroxybut-2-enedioic acid;hydrate" typically refers to the hydrated form of one of these isomers, most often dihydroxyfumaric acid. sigmaaldrich.comselleckchem.com The hydrate (B1144303) form indicates the presence of associated water molecules within the crystalline structure.

| Compound Name | Systematic IUPAC Name | Common Name | Molecular Formula | Isomeric Form |

| Maleic Acid | (2Z)-But-2-enedioic acid | Maleic Acid | C₄H₄O₄ | cis |

| Fumaric Acid | (2E)-But-2-enedioic acid | Fumaric Acid | C₄H₄O₄ | trans |

| Dihydroxymaleic Acid | (2Z)-2,3-dihydroxybut-2-enedioic acid | Dihydroxymaleic Acid | C₄H₄O₆ | cis |

| Dihydroxyfumaric Acid | (2E)-2,3-dihydroxybut-2-enedioic acid | Dihydroxyfumaric Acid | C₄H₄O₆ | trans |

Historical Context and Early Academic Investigations of Related Hydroxy Dicarboxylic Acids

The study of hydroxy dicarboxylic acids has a significant history, with early investigations laying the groundwork for understanding their chemical behavior and biological relevance. Dihydroxyfumaric acid, a key isomer of 2,3-dihydroxybut-2-enedioic acid, was first obtained by the chemist H. J. H. Fenton in the 1890s. ubbcluj.ro It can be synthesized from tartaric acid through slow dehydrogenation or oxidation processes. igi-global.com

Early in the 20th century, the biological significance of these compounds began to be recognized. In 1915, it was observed that dihydroxyfumaric acid could be fermented by yeast, suggesting its involvement in metabolic processes. igi-global.com Further research in the 1930s and 1940s led to the discovery of enzymes specifically related to this acid. In 1938, an enzyme named dihydroxyfumaric acid oxidase was extracted from plants. igi-global.com Later, in 1940, the enzyme peroxidase was also found to oxidize dihydroxyfumaric acid, a reaction accompanied by strong oxygen absorption. igi-global.com These early findings highlighted that hydroxy dicarboxylic acids were not mere laboratory curiosities but active participants in biological systems.

Isomeric Forms and Tautomeric Considerations of 2,3-Dihydroxybut-2-enedioic Acid and its Hydrate

The chemical nature of 2,3-dihydroxybut-2-enedioic acid is significantly complicated by the phenomena of isomerism and tautomerism. Beyond the geometric isomerism that gives rise to dihydroxymaleic (cis) and dihydroxyfumaric (trans) acids, the molecule exhibits keto-enol tautomerism. igi-global.comubbcluj.ro

Tautomers are constitutional isomers that readily interconvert, most often through the migration of a proton. libretexts.org In the case of 2,3-dihydroxybut-2-enedioic acid, the "enol" form (containing a C=C double bond with hydroxyl groups attached) exists in a dynamic equilibrium with its "keto" form (containing a C=O carbonyl group). libretexts.orgmasterorganicchemistry.com

The primary isomers and tautomers include:

Dihydroxyfumaric Acid (trans-enol form) : The (2E)-2,3-dihydroxybut-2-enedioic acid isomer. igi-global.com

Dihydroxymaleic Acid (cis-enol form) : The (2Z)-2,3-dihydroxybut-2-enedioic acid isomer. ontosight.ai

Hydroxyoxaloacetic Acid (keto form) : This tautomer is a derivative of oxaloacetic acid (2-oxobutanedioic acid). wikipedia.orgnih.gov The migration of a proton from one of the hydroxyl groups to an adjacent carbon atom transforms the enol into a ketone, resulting in a structure that can be named as a hydroxyl derivative of oxaloacetic acid.

This keto-enol equilibrium is highly sensitive to environmental conditions, such as the pH of the solution. igi-global.com Computational studies have revealed a complex energetic landscape, identifying numerous possible isomers and tautomers. One such study identified a total of 45 isomers of dihydroxyfumaric acid, which included 23 keto forms and 22 enediol (enol) forms. ubbcluj.ro The interconversion between these enol and keto forms can proceed through mechanisms like proton transfer or internal rotation, with calculated activation energies varying significantly between the gas phase and aqueous solutions. ubbcluj.ro The equilibrium generally favors the keto form for simple carbonyls, but the specific stability of the enol form in 2,3-dihydroxybut-2-enedioic acid is influenced by its unique structure. libretexts.org

| Form Type | Specific Name | Description |

| Geometric Isomer (Enol) | Dihydroxyfumaric Acid | The trans isomer, (2E)-2,3-dihydroxybut-2-enedioic acid. nih.govigi-global.com |

| Geometric Isomer (Enol) | Dihydroxymaleic Acid | The cis isomer, (2Z)-2,3-dihydroxybut-2-enedioic acid. ontosight.aicas.org |

| Tautomer (Keto) | Hydroxyoxaloacetic Acid | A keto form in equilibrium with the enol isomers, structurally related to oxaloacetic acid. wikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6O7 |

|---|---|

Molecular Weight |

166.09 g/mol |

IUPAC Name |

2,3-dihydroxybut-2-enedioic acid;hydrate |

InChI |

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2 |

InChI Key |

DDYHTXQJGPQZGN-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydroxybut 2 Enedioic Acid;hydrate and Congeners

Established Chemical Synthesis Pathways for Related Hydroxy Dicarboxylic Acids

The synthesis of hydroxy dicarboxylic acids is well-documented, with several established methods for producing compounds structurally related to 2,3-dihydroxybut-2-enedioic acid. A notable example is dihydroxymalonic acid, for which multiple synthetic routes have been developed.

One classical method for the preparation of dihydroxymalonic acid is the hydrolysis of alloxan . This reaction is typically carried out using baryta water (a solution of barium hydroxide) wikipedia.org. Alloxan, a heterocyclic organic compound, undergoes ring-opening under these conditions to yield the desired dihydroxymalonic acid.

Another established pathway is the oxidation of tartronic acid or glycerol (B35011) . Tartronic acid (2-hydroxymalonic acid) can be oxidized to dihydroxymalonic acid. Similarly, glycerol, a readily available triol, can be oxidized to produce dihydroxymalonic acid wikipedia.org. A specific example of this is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation of tartronic acid and dihydroxyacetone to sodium mesoxalate (the salt of dihydroxymalonic acid). This process utilizes bleach (sodium hypochlorite) as the regenerating oxidant in an aqueous solution.

The oxidation of glycerol to ketomalonic acid (an alternative name for dihydroxymalonic acid) can also be achieved using TEMPO and sodium hypochlorite (B82951) wikipedia.org. This reaction highlights the utility of readily available starting materials for the synthesis of more complex hydroxy dicarboxylic acids.

| Starting Material | Reagents | Product | Reference |

| Alloxan | Baryta water | Dihydroxymalonic acid | wikipedia.org |

| Tartronic acid | TEMPO, NaOCl | Sodium mesoxalate | |

| Glycerol | TEMPO, NaOCl | Ketomalonic acid | wikipedia.org |

Strategies for Enantioselective and Diastereoselective Synthesis (Drawing parallels from Mandelic Acid derivatives)

Achieving stereocontrol in the synthesis of chiral molecules like 2,3-dihydroxybut-2-enedioic acid is a significant challenge in modern organic chemistry. While specific enantioselective and diastereoselective methods for this exact compound are not extensively reported, valuable parallels can be drawn from the well-established synthesis of mandelic acid derivatives. Mandelic acid, an alpha-hydroxy carboxylic acid, serves as a useful model for developing stereoselective routes to other hydroxy acids.

Enantioselective strategies often employ chiral catalysts or resolving agents. For mandelic acid, chemoenzymatic approaches have proven successful. These methods may involve the enzymatic kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.

Asymmetric organocatalysis is another powerful tool. For instance, the enantioselective synthesis of (R)-mandelic acid esters has been achieved through a one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis. This approach utilizes a chiral organic molecule as the catalyst to induce stereoselectivity.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of creating vicinal diols, as present in 2,3-dihydroxybut-2-enedioic acid, methods like the Sharpless asymmetric dihydroxylation are highly relevant. This powerful reaction utilizes a chiral ligand in conjunction with osmium tetroxide to achieve the dihydroxylation of an alkene with high diastereo- and enantioselectivity alfa-chemistry.comwikipedia.org. Applying such a strategy to a precursor like acetylenedicarboxylic acid or its derivatives could potentially provide a stereocontrolled route to the desired dihydroxy dicarboxylic acid. The choice of the chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) dictates the facial selectivity of the dihydroxylation, leading to the preferential formation of a specific stereoisomer wikipedia.org.

Explorations of Novel Synthetic Routes and Reaction Conditions

While established methods provide a foundation, the exploration of novel synthetic routes is crucial for improving efficiency, accessibility, and sustainability. For 2,3-dihydroxybut-2-enedioic acid (dihydroxymaleic acid), early synthetic work dates back to Fenton in 1905 and Nef in 1907, who prepared it from tartaric acid researchgate.net. More recent and detailed novel synthetic strategies for this specific molecule are less prevalent in the literature, highlighting an area for further research.

However, modern synthetic methods for related unsaturated and dihydroxy dicarboxylic acids offer insights into potential new routes. For example, the synthesis of dihydroxyadipic acid has been achieved through the catalytic hydrogenation of biosourced 3-hydroxy-2-pyrone-6-carboxylic acid. This reaction demonstrates the use of renewable starting materials to access functionalized dicarboxylic acids.

Furthermore, the development of new catalytic systems for the oxidation of unsaturated precursors is a promising avenue. For instance, the catalytic oxidation of maleic anhydride (B1165640) to tartaric acid using a nanoparticle W/TiO2 catalyst and hydrogen peroxide has been reported gychbjb.com. Adapting such catalytic oxidation systems to introduce hydroxyl groups across the double bond of maleic acid or its derivatives could provide a more direct and modern route to dihydroxymaleic acid.

Considerations for Green Chemistry in Synthetic Protocols

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be applied to the synthesis of 2,3-dihydroxybut-2-enedioic acid and its congeners.

A key area of green chemistry is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and reactions such as the TEMPO-mediated oxidation of glycerol to ketomalonic acid are performed in aqueous solutions. The development of reusable heterogeneous catalysts is another important aspect. For example, the use of solid-supported catalysts can simplify product purification and allow for catalyst recycling, reducing waste and cost.

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. The application of microwave irradiation to the synthesis of α,β-unsaturated compounds and various heterocyclic dicarboxylic acids has been demonstrated to be highly efficient oatext.comresearchgate.net. This technology could potentially be applied to the synthesis of 2,3-dihydroxybut-2-enedioic acid, for instance, in the oxidation of a suitable precursor or in condensation reactions. Microwave-assisted heterogeneous catalysis, in particular, combines the benefits of rapid heating with the advantages of solid-supported catalysts, offering a powerful and sustainable synthetic strategy oatext.com.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydroxybut 2 Enedioic Acid;hydrate

Vibrational Spectroscopy Applications for Structural Insights

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 2,3-Dihydroxybut-2-enedioic acid;hydrate (B1144303), the FTIR spectrum is expected to be characterized by the distinct vibrations of its hydroxyl, carbonyl, and alkene moieties, as well as the water of hydration.

The presence of water in the hydrated crystal structure gives rise to broad absorption bands in the high-frequency region (around 3200-3500 cm⁻¹) due to the O-H stretching vibrations of the water molecules. nih.govnih.gov The hydroxyl groups of the enol and carboxylic acid functionalities also contribute to this region, often showing strong hydrogen bonding interactions. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid groups is anticipated to produce a very strong and characteristic absorption band, typically in the range of 1700-1740 cm⁻¹. mdpi.com The carbon-carbon double bond (C=C) stretch, while sometimes weak in the infrared spectrum of symmetrical alkenes, would be expected in the 1620-1680 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for 2,3-Dihydroxybut-2-enedioic Acid;Hydrate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Water of Hydration) | Stretching | 3200 - 3500 | Strong, Broad |

| O-H (Carboxylic Acid/Enol) | Stretching | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1740 | Very Strong |

| C=C (Alkene) | Stretching | 1620 - 1680 | Medium to Weak |

| O-H (Water of Hydration) | Bending | ~1630 - 1650 | Medium |

Note: These are predicted values based on typical ranges for the specified functional groups.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C=C bond in the molecular backbone. nih.gov

In the analysis of 2,3-Dihydroxybut-2-enedioic acid;hydrate, a strong Raman signal would be expected for the C=C stretching vibration, providing confirmatory evidence of the alkene functionality. The technique is also highly sensitive to the crystalline structure and the presence of water of hydration. nih.govresearchgate.net The dehydration process can be monitored by observing changes in the Raman spectra, as the vibrational modes of the molecule will shift upon the removal of water and the associated changes in hydrogen bonding and crystal packing. researchgate.net This makes Raman an excellent tool for distinguishing between the anhydrous and hydrated forms of the compound.

Table 2: Expected Raman Shifts for 2,3-Dihydroxybut-2-enedioic Acid;Hydrate

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Water & Compound) | Stretching | 3000 - 3500 | Weak to Medium |

| C=O (Carboxylic Acid) | Stretching | 1650 - 1750 | Medium |

| C=C (Alkene) | Stretching | 1600 - 1680 | Strong |

Note: These are predicted values based on typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules in solution. It provides information on the number and type of atoms, their connectivity, and their spatial relationships through the analysis of nuclear spin transitions in a strong magnetic field.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. In 2,3-Dihydroxybut-2-enedioic acid;hydrate, several distinct proton environments are present. The protons of the carboxylic acid and enol hydroxyl groups are acidic and readily exchange with each other and with any protic solvent like D₂O. In a non-exchanging solvent like DMSO-d₆, they would typically appear as broad singlets at a downfield chemical shift, often greater than 10 ppm for the carboxylic acid protons.

The protons of the water of hydration would also be observable, likely as a broad singlet whose chemical shift can be concentration and temperature-dependent. researchgate.netmdpi.com Due to the symmetry in both the cis (dihydroxymaleic) and trans (dihydroxyfumaric) isomers, all hydroxyl protons and all carboxylic acid protons would be chemically equivalent, respectively, resulting in a simple spectrum. Since there are no adjacent C-H bonds, no spin-spin coupling would be observed between protons on the core structure.

Table 3: Predicted ¹H NMR Chemical Shifts for 2,3-Dihydroxybut-2-enedioic Acid;Hydrate (in DMSO-d₆)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 2H |

| Enol (-OH) | 9.0 - 11.0 | Broad Singlet | 2H |

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Given the symmetry of 2,3-Dihydroxybut-2-enedioic acid, the ¹³C NMR spectrum is expected to be very simple. Both the cis and trans isomers possess a plane of symmetry that renders the two carboxylic acid carbons chemically equivalent and the two olefinic carbons chemically equivalent.

Therefore, only two distinct signals are predicted in the ¹³C NMR spectrum. The signal for the carboxylic acid carbons (C=O) is expected to appear significantly downfield, typically in the range of 165-175 ppm. researchgate.net The olefinic carbons (C=C), being attached to electron-withdrawing hydroxyl groups, would also be downfield, likely in the 140-150 ppm region.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2,3-Dihydroxybut-2-enedioic Acid;Hydrate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

Note: These are predicted values based on typical ranges for the specified functional groups.

While 1D NMR spectra suggest the basic structure, 2D NMR techniques are essential for unambiguous confirmation and for determining stereochemistry. numberanalytics.comnumberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals they are directly attached to. While not directly applicable to the core structure of 2,3-Dihydroxybut-2-enedioic acid which lacks C-H bonds, it would be useful for more complex derivatives. numberanalytics.comnumberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This would be a key technique for this molecule. Correlations would be expected between the carboxylic acid proton and both the carboxylic carbon and the olefinic carbon, confirming the core structure. Similarly, the enol proton should show a correlation to the olefinic carbon it is attached to and the adjacent olefinic carbon. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close to each other in space, which is critical for stereochemical assignment. numberanalytics.comnumberanalytics.com For 2,3-Dihydroxybut-2-enedioic acid, a NOESY or ROESY experiment could potentially distinguish between the cis (dihydroxymaleic) and trans (dihydroxyfumaric) isomers. In the cis isomer, a spatial correlation (NOE) might be observed between the hydroxyl protons on adjacent carbons or between a hydroxyl proton and the nearby carboxylic acid group. Such correlations would be absent or much weaker in the trans isomer due to the larger distances between these groups.

X-ray Crystallography and Solid-State Structural Analyses

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. mdpi.comnih.gov It provides precise information on molecular conformation, bond lengths, bond angles, and the manner in which molecules pack together in the crystal lattice. uhu-ciqso.es This level of detail is crucial for understanding the structure-property relationships of materials like 2,3-Dihydroxybut-2-enedioic acid;hydrate.

Single Crystal X-ray Diffraction for Molecular and Crystal Packing Structure

Single crystal X-ray diffraction (SCXRD) studies have provided definitive structural elucidation for the dihydrate form of 2,3-dihydroxybut-2-enedioic acid. iucr.org The analysis confirms that the molecule adopts a trans configuration in the crystalline state. iucr.org The compound crystallizes in the monoclinic system with the space group P21/c, and there are two centrosymmetric molecules per unit cell. iucr.org The detailed crystallographic parameters determined from the diffraction data are summarized in the table below. iucr.org

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/c | iucr.org |

| a (Å) | 6.40 | iucr.org |

| b (Å) | 13.03 | iucr.org |

| c (Å) | 5.34 | iucr.org |

| β (°) | 126.5 | iucr.org |

| Molecules per unit cell (Z) | 2 | iucr.org |

The molecular packing within the crystal is characterized by a distinct layered structure. The 2,3-dihydroxybut-2-enedioic acid molecules are arranged in sheets, with a separation of 1.60 Å between alternate sheets. iucr.org This arrangement is stabilized by an extensive network of intermolecular interactions, which are detailed in the following section. The molecule itself is nearly planar, with bond lengths and angles that conform to generally accepted values. iucr.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The stability and packing of 2,3-dihydroxybut-2-enedioic acid dihydrate are governed by a robust network of intermolecular hydrogen bonds. iucr.orgrsc.org In crystalline hydrates, water molecules play a critical role in mediating these interactions, often bridging host molecules to form extended supramolecular architectures. researchgate.netnih.gov

In the crystal structure of 2,3-dihydroxybut-2-enedioic acid dihydrate, the water molecules are integral to the crystal packing, being sandwiched between the sheets of the acid molecules. iucr.org These water molecules act as crucial linkers, providing the binding force between adjacent layers. This cross-linking is achieved through specific and strong hydrogen bonds. iucr.org All available hydrogen atoms from the acid and water molecules are utilized in this network, creating a highly stable crystalline form. iucr.org

The primary interactions involve hydrogen bonds from the water molecules to the oxygen atoms of the carboxylic acid groups (COOH) of two different acid molecules in adjacent layers. iucr.org This results in a comprehensive three-dimensional network that holds the crystal lattice together. The key hydrogen bonds identified in the structure are detailed below. iucr.org

| Donor-Acceptor | Type of Interaction | Distance (Å) | Reference |

|---|---|---|---|

| Water (H) ··· O (Carboxyl) | Intermolecular Hydrogen Bond | 2.56 | iucr.org |

| Water (H) ··· O (Carboxyl) | Intermolecular Hydrogen Bond | 2.85 | iucr.org |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The specific wavelengths of light absorbed provide information about the electronic structure of the molecule, particularly the nature of its chromophores and auxochromes. wikipedia.org

The structure of 2,3-dihydroxybut-2-enedioic acid contains several features that give rise to electronic transitions in the UV region. The carbon-carbon double bond (C=C) and the two carboxylic acid groups (-COOH), which contain carbonyl (C=O) functionalities, act as chromophores. wikipedia.org The hydroxyl (-OH) groups and the oxygen atoms of the carboxyl groups possess non-bonding electron pairs (n-electrons). wikipedia.org

Based on this structure, the following electronic transitions are expected:

π → π* transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with the C=C and C=O double bonds and usually result in strong absorption bands. wikipedia.org

n → π* transitions : These transitions involve the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital of the C=O group. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. wikipedia.org

The hydroxyl groups attached directly to the double bond act as auxochromes, which can modify the absorption characteristics of the chromophore. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the parent chromophore without these substituents. uobabylon.edu.iq For comparison, the related compound fumaric acid, which lacks the two hydroxyl groups, exhibits a strong absorption maximum around 205-235 nm, corresponding to its π → π* transition. researchgate.netspectrabase.com It is anticipated that 2,3-dihydroxybut-2-enedioic acid would show a more complex spectrum with absorptions shifted to longer wavelengths due to the influence of the hydroxyl substituents. The specific absorption maxima would be sensitive to factors such as solvent polarity. wikipedia.org

Reaction Mechanisms and Chemical Transformations of 2,3 Dihydroxybut 2 Enedioic Acid;hydrate

Oxidative and Reductive Pathways

The presence of hydroxyl groups directly attached to the double bond makes 2,3-dihydroxybut-2-enedioic acid susceptible to oxidation. The study of related compounds provides insight into the potential oxidative and reductive pathways.

Autoxidation Kinetics of Related Compounds:

Hexacyanoferrate (III) Oxidation Studies:

Hexacyanoferrate (III) is a well-characterized one-electron oxidant that is often used to study the kinetics of oxidation of organic compounds. nih.gov The oxidation of a related compound, dihydroxyfumaric acid, by hexacyanoferrate (III) has been studied in acidic media. The reaction products are diketosuccinic acid and hexacyanoferrate (II). The kinetics of this reaction are complex and dependent on the acidity of the medium. saskoer.ca

The reaction order is typically first order with respect to both the oxidant and the reducing agent. nih.gov The mechanism is believed to proceed via an outer-sphere electron transfer, where an electron is transferred from the substrate to the metal ion through the cyano ligand. nih.gov The rate of reaction is influenced by the speciation of both the dihydroxyfumaric acid and the hexacyanoferrate (III) complex at different pH values. saskoer.ca For example, at low acidity, both the neutral and anionic forms of the substrate are reactive. As acidity increases, the rate-determining step involves the neutral form of the acid and different protonated forms of the hexacyanoferrate (III) ion. saskoer.ca

| Parameter | Value | Conditions |

|---|---|---|

| k₁ (M⁻¹s⁻¹) | 2.18 ± 0.05 | Rate-determining step involving a radical cation; neutral and anion substrate forms are equally reactive. |

| k₂ (M⁻¹s⁻¹) | 2.18 ± 0.05 | |

| k₋₁ | 0.2 ± 0.03 |

Hydrolysis and Decomposition Reaction Pathways

The stability of 2,3-dihydroxybut-2-enedioic acid is influenced by factors such as temperature and pH, which can lead to hydrolysis and decomposition. Studies on analogous compounds can shed light on potential degradation pathways.

The thermal decomposition of tartaric acid on a palladium surface has been shown to occur in a stepwise manner, with the formation of an intermediate that suggests the removal of a carboxyl group. Further heating leads to the production of carbon dioxide and carbon monoxide. In aqueous solutions, the decomposition of related polyhydroxycarboxylic acids like citric acid can proceed through several pathways, including decarboxylation.

For 2,3-dihydroxybut-2-enedioic acid, hydrolysis could potentially lead to the cleavage of the carbon-carbon double bond, especially under forcing conditions or in the presence of strong oxidizing agents. Decomposition is likely to involve decarboxylation, given the presence of two carboxylic acid groups. The specific intermediates and final products would depend on the reaction conditions.

Electrophilic and Nucleophilic Reactivity Profiling

The electronic structure of 2,3-dihydroxybut-2-enedioic acid allows it to act as both an electrophile and a nucleophile.

Electrophilic Reactivity: The carbonyl carbons of the carboxylic acid groups are electrophilic centers and are susceptible to attack by nucleophiles. Protonation of the carbonyl oxygen under acidic conditions enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Nucleophilic Reactivity: The hydroxyl groups and the carboxylate anions (formed upon deprotonation) are nucleophilic centers. The lone pairs of electrons on the oxygen atoms can attack electrophilic species. The nucleophilicity of the carboxylate is generally greater than that of the neutral carboxylic acid.

Mechanistic Investigations of Derivatization Reactions (e.g., Esterification)

One of the most common derivatization reactions for carboxylic acids is esterification. The Fischer esterification is a classic method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. nih.gov

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water, a good leaving group, is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is often necessary to remove the water as it is formed or to use an excess of the alcohol. nih.gov In the case of 2,3-dihydroxybut-2-enedioic acid, both carboxylic acid groups can undergo esterification to form a diester. The hydroxyl groups can also potentially be acylated, leading to further derivatization.

pH-Dependent Reactivity and Stability Studies

The reactivity and stability of 2,3-dihydroxybut-2-enedioic acid are significantly influenced by the pH of the solution. The ionization state of the carboxylic acid groups and the potential deprotonation of the hydroxyl groups at higher pH values will alter the molecule's electronic properties and, consequently, its chemical behavior.

The pKa values of the carboxylic acid groups will determine the predominant species in solution at a given pH. At low pH, the molecule will exist primarily in its fully protonated, neutral form. As the pH increases, the carboxylic acid groups will deprotonate to form mono- and dianionic species. This change in charge will affect the molecule's interaction with other charged species and its nucleophilicity.

Studies on other dicarboxylic acids have shown that their reactivity towards oxidizing agents, such as hydroxyl radicals, is pH-dependent. Generally, the deprotonated forms (carboxylate anions) are more reactive than the fully protonated acid. This increased reactivity can be attributed to several factors, including an increased contribution of electron transfer reactions and enhanced electrostatic attraction between the negatively charged carboxylate and the electrophilic oxidant.

The stability of the compound is also likely to be pH-dependent. For example, the hydrolysis of related maleamic acid derivatives shows a significant dependence on pH. It is expected that 2,3-dihydroxybut-2-enedioic acid would exhibit a complex stability profile as a function of pH, with different degradation pathways potentially being favored under acidic, neutral, or basic conditions.

| pH Range | Predominant Species | General Reactivity Trend |

|---|---|---|

| Acidic (pH < pKa₁) | Fully protonated (neutral) | Lower reactivity |

| Near Neutral (pKa₁ < pH < pKa₂) | Monoanionic | Intermediate reactivity |

| Basic (pH > pKa₂) | Dianionic | Higher reactivity |

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxybut 2 Enedioic Acid;hydrate

Density Functional Theory (DFT) Applications for Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and physics to predict molecular properties.

Optimization of Molecular Geometries and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For 2,3-Dihydroxybut-2-enedioic acid;hydrate (B1144303), this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the entire molecule, including the associated water molecule(s).

Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements of the molecule (conformers) that can be achieved through the rotation of single bonds. By calculating the relative energies of these conformers, it is possible to identify the most stable conformer and understand the flexibility of the molecule. For the hydrated form, the position and orientation of the water molecule(s) relative to the acid would also be a critical aspect of the conformational analysis.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. For 2,3-Dihydroxybut-2-enedioic acid;hydrate, the calculation of these values would provide insight into its electronic behavior and reactivity.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

Below is a hypothetical data table illustrating how HOMO-LUMO energies and the band gap would be presented.

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Band Gap (LUMO-HOMO) | 6.3 |

Analysis of Charge Distribution (NBO analysis) and Electrostatic Potential Maps (MEP)

Natural Bond Orbital (NBO) analysis is a method to study the distribution of electron density in a molecule. It provides information about atomic charges, hybridization, and the interactions between orbitals. For 2,3-Dihydroxybut-2-enedioic acid;hydrate, NBO analysis would reveal how the electrons are shared between the atoms, highlighting the polarity of bonds and the charge on each atom.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. For the hydrated acid, the MEP map would show the electron-rich and electron-poor regions, providing clues about its intermolecular interactions.

Application of Conceptual DFT Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, global hardness, and electrophilicity. nih.gov These descriptors are calculated from the energies of the frontier orbitals or changes in energy with respect to the number of electrons. frontiersin.orgnih.gov

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Global Hardness (η): A measure of a molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Dual Descriptor and Parr Functions: These are local reactivity descriptors that provide more detailed information about the reactivity of specific sites within a molecule.

The calculation of these descriptors for 2,3-Dihydroxybut-2-enedioic acid;hydrate would allow for a quantitative prediction of its reactivity.

Interactive Data Table: Hypothetical Conceptual DFT Descriptors

The following table is a hypothetical representation of calculated conceptual DFT descriptors.

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.35 |

| Global Hardness (η) | 3.15 |

| Electrophilicity Index (ω) | 3.00 |

Spectroscopic Parameter Prediction through Quantum Chemical Methods (Theoretical NMR and IR spectra)

Quantum chemical methods can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a molecule. For 2,3-Dihydroxybut-2-enedioic acid;hydrate, theoretical calculations of ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies would be invaluable for its characterization.

Thermochemical Calculations and Energy Landscape Mapping

Thermochemical calculations can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are essential for understanding the stability of a molecule and the feasibility of chemical reactions. By mapping the energy landscape, which involves identifying all stable conformers and the transition states that connect them, a comprehensive understanding of the molecule's potential energy surface can be achieved. For 2,3-Dihydroxybut-2-enedioic acid;hydrate, this would provide insights into its stability and conformational dynamics.

Theoretical Studies on Tautomeric Equilibria and Stability

Theoretical investigations, particularly those employing density functional theory (DFT), have provided significant insights into the tautomeric equilibria and relative stability of various isomers of 2,3-dihydroxybut-2-enedioic acid, also known as dihydroxyfumaric acid. These computational studies are crucial for understanding the intrinsic chemical properties and reactivity of the molecule.

A comprehensive study utilizing the B3LYP level of theory with the 6–311++G(2df,2p) basis set has systematically explored the potential energy surface of dihydroxyfumaric acid, identifying a total of 45 isomers. ubbcluj.ro This collection of isomers includes 23 keto forms and 22 enediol forms. The calculations were performed for both the gas phase and in an aqueous solution to account for solvent effects. ubbcluj.ro

The research findings consistently indicate that the enediol tautomers are energetically more favorable than the keto tautomers in both the gas phase and in water. ubbcluj.ro In the gas phase, the most stable enediol structure, designated as E1, represents the global minimum on the potential energy curve. The Gibbs free energy of this E1 isomer is calculated to be 46.7 kJ mol⁻¹ lower than that of the most stable keto isomer (K1) at the DFT(B3LYP) level, highlighting a significant preference for the enediol form. ubbcluj.ro

Further analysis of the equilibrium distribution reveals that in the gas phase, a small number of enediol structures predominate. Specifically, three enediol isomers—E1, E2, and E3—collectively account for 99.96% of the total population of dihydroxyfumaric acid. The individual contributions are 87.4% for E1, 10.98% for E2, and 1.4% for E3. ubbcluj.ro When solvent effects are considered in an aqueous medium, these same three enediol structures still constitute the vast majority of the acid, at 97.3% of the total. However, the relative abundance shifts, with E1, E2, and E3 representing 31.8%, 38.4%, and 27.1% of the population, respectively. ubbcluj.ro

The interconversion between the different tautomeric and isomeric forms involves two primary pathways: proton transfer and internal rotation. For the transformations between different enediol forms, the activation energies for proton transfer are in the range of 135–160 kJ mol⁻¹, while the barriers for internal rotation are significantly lower, ranging from 5 to 75 kJ mol⁻¹. ubbcluj.ro The keto-enol tautomerization, which proceeds via proton transfer, was investigated for the three most stable enediol structures. The activation energies for this process are substantial, falling within the range of 230–310 kJ mol⁻¹ in the gas phase. These energy barriers are reduced by 50-80 kJ mol⁻¹ in an aqueous environment. ubbcluj.ro

The following tables summarize the key energetic data from these theoretical studies.

Table 1: Relative Abundance of the Most Stable Enediol Isomers of 2,3-Dihydroxybut-2-enedioic Acid

| Isomer | Gas Phase Abundance (%) | Aqueous Medium Abundance (%) |

| E1 | 87.4 | 31.8 |

| E2 | 10.98 | 38.4 |

| E3 | 1.4 | 27.1 |

Data sourced from DFT calculations at the B3LYP/6–311++G(2df,2p) level of theory. ubbcluj.ro

Table 2: Calculated Activation Energies for Isomerization and Tautomerization Processes (kJ mol⁻¹)

| Process | Pathway | Gas Phase Activation Energy Range |

| Enediol-Enediol Interconversion | Proton Transfer | 135–160 |

| Enediol-Enediol Interconversion | Internal Rotation | 5–75 |

| Keto-Enol Tautomerization | Proton Transfer | 230–310 |

Data sourced from DFT calculations at the B3LYP/6–311++G(2df,2p) level of theory. ubbcluj.ro

These computational findings underscore the predominance of the enediol form of 2,3-dihydroxybut-2-enedioic acid and provide a quantitative understanding of the energy landscapes governing its tautomeric and isomeric transformations.

Coordination Chemistry of 2,3 Dihydroxybut 2 Enedioic Acid;hydrate As a Ligand

Exploration of Metal Complexation and Chelation Behavior

2,3-Dihydroxybut-2-enedioic acid;hydrate (B1144303) is an excellent chelating agent, capable of binding to a variety of metal ions to form stable complexes. The coordination typically involves the oxygen atoms of both the carboxylate and the hydroxyl groups. This multifaceted coordination ability allows for the formation of mononuclear, dinuclear, and even polynuclear species.

The chelation behavior is significantly influenced by factors such as the pH of the solution, the nature of the metal ion, and the molar ratio of the ligand to the metal. The deprotonation of the carboxylic acid and hydroxyl groups at different pH values alters the charge of the ligand and its coordinating ability, thereby influencing the stoichiometry and structure of the resulting complexes. For instance, in aqueous solutions, the formation of various complex species can be controlled by adjusting the pH.

The interaction of this ligand with d-electron divalent metal ions like copper(II), cobalt(II), and nickel(II) has been a subject of interest. Equilibrium studies have provided evidence for the formation of both monomeric and dimeric complexes. For example, with copper(II) ions, dimeric species are often observed, while cobalt(II) and nickel(II) tend to form monomeric complexes. The stability of these complexes is a key area of investigation, with stability constants being determined through techniques like potentiometric titrations.

Furthermore, the coordination of lanthanide(III) ions with tartaric acid and its derivatives has been explored. These interactions are of interest due to the potential applications of lanthanide complexes in areas such as luminescence and catalysis. The coordination chemistry with f-block elements often involves high coordination numbers and the participation of water molecules in the coordination sphere.

Synthesis and Characterization of Metal-Dihydroxybut-2-enedioic Acid Complexes

The synthesis of metal complexes with 2,3-dihydroxybut-2-enedioic acid;hydrate can be achieved through various methods, including solution-based reactions and solid-state synthesis. A common approach involves the direct reaction of a soluble metal salt with the ligand in an aqueous solution, often with careful control of pH to facilitate the formation of the desired complex. The resulting complexes can then be isolated as crystalline solids.

Characterization of these complexes is carried out using a suite of analytical and spectroscopic techniques to elucidate their structure and properties.

Elemental analysis is used to determine the empirical formula of the complex, confirming the metal-to-ligand ratio.

Infrared (IR) spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups upon complexation are indicative of their involvement in bonding. For example, a significant shift in the C=O stretching frequency of the carboxyl group is a clear indicator of its coordination to the metal center.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complex, which can provide insights into the coordination geometry around the metal ion, particularly for transition metal complexes.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the thermal stability of the complexes and to determine the presence and nature of water molecules (coordinated vs. lattice water).

Below is a table summarizing the characterization of a representative metal complex with a related tartrate ligand:

| Metal Complex | Formula | Synthesis Method | Characterization Techniques | Key Findings |

| Dinuclear Hydrated Zinc(II) Tartrate | [Zn₄(C₄H₄O₆)₄(H₂O)₈]·(H₂O)₁₂ | Solid-state reaction | Single-crystal X-ray diffraction, Elemental analysis, FT-IR, TG/DTA | The structure consists of dimeric units where tartrate dianions bridge two Zn(II) ions. Each zinc atom is six-coordinated. researchgate.net |

Influence of Ligand Conformation on Metal Ion Coordination Geometry

The conformation of the 2,3-dihydroxybut-2-enedioic acid;hydrate ligand plays a crucial role in determining the coordination geometry of the resulting metal complexes. The ligand can adopt different conformations due to the rotational freedom around the C-C single bonds. This conformational flexibility allows it to adapt to the preferred coordination geometry of various metal ions.

The stereochemistry of the ligand (e.g., meso vs. chiral isomers of tartaric acid) can also influence the structure of the resulting complexes, leading to the formation of complexes with different dimensionalities and properties. For example, studies with enantiopure and racemic tartaric acid have shown the formation of closely related chain polymers with copper(II), where the racemic compound consists of individual homochiral strands.

The coordination geometry around the central metal ion in these complexes can vary significantly. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. pressbooks.pub The specific geometry is dictated by a combination of factors including the electronic configuration of the metal ion, the steric demands of the ligand, and the packing forces in the crystal lattice.

For instance, in octahedral complexes, the ligand can coordinate in a bidentate or tridentate fashion, occupying multiple coordination sites around the metal ion. The remaining coordination sites are often filled by water molecules or other co-ligands. The Jahn-Teller effect can lead to distorted octahedral geometries in certain copper(II) complexes.

The ability of the carboxylate groups to act as bridging ligands is a key factor in the formation of polynuclear complexes and coordination polymers. The conformation of the ligand influences the orientation of these bridging groups, which in turn dictates the dimensionality of the resulting framework, from one-dimensional chains to two- or three-dimensional networks.

The following table summarizes different coordination modes and resulting geometries observed in metal complexes with tartrate and related α-hydroxy acids:

| Metal Ion | Ligand | Coordination Mode | Resulting Geometry |

| Copper(II) | L-Tartaric Acid | Dimeric bridging | Distorted Octahedral |

| Cobalt(II) | L-Tartaric Acid | Monomeric, bidentate | Octahedral |

| Nickel(II) | L-Tartaric Acid | Monomeric, bidentate | Octahedral |

| Lanthanide(III) | α-hydroxyisobutyric acid | Tridentate, bridging | Distorted Dodecahedron |

Biochemical Roles and Metabolic Intermediacy of 2,3 Dihydroxybut 2 Enedioic Acid;hydrate

Investigation of Involvement in Central Metabolic Pathways (e.g., Reductive Citric Acid Cycle, Glyoxylate (B1226380) Scenario)

While 2,3-dihydroxybut-2-enedioic acid, also known as dihydroxyfumarate (DHF), is not a canonical intermediate in the extant reductive citric acid cycle (rTCA cycle), its chemical properties and relationship to key metabolic molecules place it at the center of discussions regarding the origins and alternative pathways of primordial metabolism. The rTCA cycle is a fundamental pathway for carbon fixation in some autotrophic organisms, essentially running the oxidative citric acid cycle in reverse to produce acetyl-CoA from carbon dioxide.

The relevance of dihydroxyfumarate to central metabolic pathways is most prominently articulated in the "glyoxylate scenario". nih.govacs.org This hypothesis posits that glyoxylate and its formal dimer, dihydroxyfumarate, were central starting materials in a primordial metabolism. acs.org This scenario suggests that these molecules could have served as precursors for a variety of biologically significant compounds, including constituents of the citric acid cycle. acs.org The chemical logic of this scenario is rooted in the reactivity of DHF, which can lead to the formation of key metabolic intermediates.

The glyoxylate cycle, an anabolic pathway found in some organisms that allows for the use of two-carbon compounds like acetate, shares intermediates with the citric acid cycle. Dihydroxyfumarate is closely linked to this cycle through its relationship with glyoxylate and its involvement in dicarboxylate metabolism. wikipedia.org Although not a direct participant in the main loop of the cycle, its enzymatic transformations connect it to the broader network of reactions that includes the glyoxylate and citric acid cycles.

The table below outlines the key metabolic cycles discussed in this context.

| Metabolic Pathway | Primary Function | Relevance to 2,3-Dihydroxybut-2-enedioic Acid |

| Reductive Citric Acid Cycle (rTCA) | Carbon fixation (CO2 to acetyl-CoA) | Hypothetical involvement as a precursor in prebiotic versions of the cycle. |

| Glyoxylate Cycle | Anabolism from two-carbon sources | DHF is involved in the broader "glyoxylate and dicarboxylate metabolism". wikipedia.org |

| Glyoxylate Scenario | Prebiotic chemical model for the origin of metabolism | DHF is a central molecule proposed as a precursor to metabolic building blocks. acs.org |

Enzymatic Transformations and Biocatalytic Implications (e.g., Enzymes Converting Dihydroxyfumarate to Glycerate)

The primary and most well-characterized enzymatic transformation of 2,3-dihydroxybut-2-enedioic acid involves its decarboxylation. This reaction is catalyzed by the enzyme dihydroxyfumarate decarboxylase (EC 4.1.1.54). wikipedia.org

This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.org The systematic name for this enzyme class is dihydroxyfumarate carboxy-lyase (tartronate-semialdehyde-forming). wikipedia.org The reaction it catalyzes is as follows:

2,3-dihydroxybut-2-enedioate → tartronate (B1221331) semialdehyde + CO₂

This enzymatic reaction is significant as it places dihydroxyfumarate within the context of glyoxylate and dicarboxylate metabolism. wikipedia.org The product, tartronate semialdehyde, can be further metabolized by other enzymes.

Research has also explored the non-enzymatic reactions of dihydroxyfumarate that show parallels to biological pathways. For instance, the reaction of dihydroxyfumarate with glyoxylate exhibits a pH-controlled divergence, leading to either decarboxylation or fragmentation. researchgate.net This behavior, where the reaction pathway is determined by the chemical environment, mimics the precise control that enzymes exert over metabolic transformations. researchgate.net At a neutral to slightly alkaline pH (7-8), the reaction proceeds through a decarboxylation pathway, whereas at a highly alkaline pH (13-14), a fragmentation pathway is exclusively observed. researchgate.net These non-enzymatic transformations provide insight into the potential catalytic strategies that enzymes could have evolved to handle such intermediates.

The following table summarizes the key enzymatic and related non-enzymatic transformations of 2,3-dihydroxybut-2-enedioic acid.

| Transformation | Catalyst/Condition | Product(s) | Metabolic Context/Implication |

| Decarboxylation | Dihydroxyfumarate decarboxylase | Tartronate semialdehyde + CO₂ | Glyoxylate and dicarboxylate metabolism. wikipedia.org |

| Decarboxylation | Non-enzymatic (pH 7-8, with glyoxylate) | Products from decarboxylation of the intermediate. researchgate.net | Shows parallels to enzymatic control of reaction pathways. researchgate.net |

| Fragmentation | Non-enzymatic (pH 13-14, with glyoxylate) | Products from fragmentation of the intermediate. researchgate.net | Demonstrates alternative chemical fates with parallels to extant metabolism. researchgate.net |

Theoretical Considerations in Prebiotic Chemistry and Biogenesis

2,3-Dihydroxybut-2-enedioic acid is a molecule of considerable interest in the field of prebiotic chemistry and theories on the origin of life (biogenesis). Its potential role is central to the "glyoxylate scenario," a hypothesis that offers an alternative to the classic formose reaction for the prebiotic synthesis of carbohydrates. nih.govacs.org

The formose reaction, which produces a complex and largely non-biological mixture of sugars from formaldehyde, has long been a cornerstone of prebiotic chemistry. However, the glyoxylate scenario proposes that glyoxylate and its dimer, dihydroxyfumarate, could have been key precursors in a more selective pathway to essential biomolecules on the primitive Earth. acs.org

Experimental studies have demonstrated that dihydroxyfumarate reacts with various small aldehydes (such as glyoxylate, formaldehyde, glycolaldehyde, and glyceraldehyde) in aqueous conditions to form ketose sugars with high selectivity and near-quantitative conversion. nih.govacs.org Notably, this reaction pathway produces ketoses like dihydroxyacetone, tetrulose, and pentuloses, with no detectable formation of aldoses. nih.govacs.org This clean and selective formation of ketoses stands in stark contrast to the complex mixture produced by the formose reaction. nih.gov

These findings suggest that the reaction of dihydroxyfumarate with aldehydes could represent a plausible prebiotic route for the formation of carbohydrates, which are essential for the structure of nucleic acids (ribose) and as energy sources. nih.gov This places dihydroxyfumarate as a potentially crucial intermediate in the chemical evolution that led to the first metabolic pathways.

The table below details the products formed from the reaction of dihydroxyfumarate with different aldehydes in the context of the glyoxylate scenario.

| Reactant 1 | Reactant 2 (Aldehyde) | Key Product(s) | Significance in Prebiotic Chemistry |

| Dihydroxyfumarate | Glyoxylate | Dihydroxyacetone, Tetrulose, Pentuloses | Selective formation of ketoses, an alternative to the formose reaction. nih.govacs.org |

| Dihydroxyfumarate | Formaldehyde | Dihydroxyacetone, Tetrulose, Pentuloses | Provides a pathway to simple sugars from basic prebiotic molecules. nih.govacs.org |

| Dihydroxyfumarate | Glycolaldehyde | Dihydroxyacetone, Tetrulose, Pentuloses | Demonstrates the robustness of the pathway with different aldehydes. nih.govacs.org |

| Dihydroxyfumarate | Glyceraldehyde | Dihydroxyacetone, Tetrulose, Pentuloses | Builds more complex sugars from simpler ones. nih.govacs.org |

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dihydroxybut 2 Enedioic Acid;hydrate

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of tartaric acid and its related compounds. The versatility of this technique allows for the development of specific methods tailored to the analyte's properties and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Reverse Phase HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of tartaric acid. usda.gov Reverse-Phase HPLC (RP-HPLC) is particularly common for its robustness and applicability to a wide range of organic acids. ijnrd.orgajpaonline.com Method development for RP-HPLC analysis of tartaric acid typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

Commonly used stationary phases include C18 columns. ijnrd.orgajpaonline.com The mobile phase often consists of an aqueous buffer, such as potassium dihydrogen phosphate, with the pH adjusted to the acidic range (e.g., pH 2.6) using an acid like orthophosphoric acid. ijnrd.orgajpaonline.com This ensures that the tartaric acid is in its protonated form, allowing for better retention on the nonpolar stationary phase. Isocratic elution is often sufficient for the separation. ajpaonline.com Detection is typically carried out using a UV/Visible detector at a wavelength of around 210 nm. ijnrd.orgresearchgate.net

For the separation of tartaric acid's stereoisomers (L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid), Chiral HPLC is the method of choice. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. researchgate.net Polysaccharide-based chiral columns, such as those derived from cellulose, have proven effective in separating the enantiomers of tartaric acid derivatives. google.comgoogle.com The mobile phase in chiral separations often consists of a non-polar solvent like n-hexane mixed with an organic modifier such as dichloromethane (B109758) or an alcohol. google.comgoogle.com

Interactive Table 1: HPLC Method Parameters for Tartaric Acid Analysis

| Parameter | Reverse-Phase HPLC | Chiral HPLC |

|---|---|---|

| Stationary Phase | C18 (e.g., Shimadzu GIST Shim Pack) ijnrd.orgajpaonline.com | Polysaccharide-based (e.g., Daicel IF, OJ-H) google.comgoogle.com |

| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (pH 2.6) ijnrd.orgajpaonline.com | Dichloromethane-n-hexane (48:52) google.com |

| Flow Rate | 1.0 mL/min ijnrd.orgajpaonline.com | 1.0 mL/min google.com |

| Detection | UV at 210 nm ijnrd.orgajpaonline.com | UV at 242 nm google.com |

| Column Temperature | 30 °C ajpaonline.com | 30 °C google.com |

| Injection Volume | 20 µL ijnrd.orgajpaonline.com | 2-50 µL google.com |

| Run Time | ~15 minutes ajpaonline.com | Varies |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Related Volatile Analytes

Gas Chromatography (GC) is another powerful technique for the analysis of organic acids, although it requires the derivatization of non-volatile compounds like tartaric acid to make them suitable for analysis. nih.gov Common derivatization techniques include silylation, using reagents like N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), and esterification. nih.gov This process increases the volatility of the tartaric acid, allowing it to be separated in the gas phase.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this method provides high sensitivity and specificity, allowing for the identification and quantification of tartaric acid even in complex matrices. mdpi.com The mass spectrometer separates the ionized fragments of the derivatized tartaric acid based on their mass-to-charge ratio, providing a unique fingerprint for the compound. hmdb.ca GC-MS is particularly useful for analyzing volatile compounds related to tartaric acid in samples such as wine, where it can be used to create a profile of various organic acids, alcohols, and esters. mdpi.commdpi.com

For trace analysis of tartaric acid in challenging samples like archaeological residues, derivatization is crucial. Trimethylsilylation (TMS) has been shown to enhance the sensitivity of GC-MS for detecting trace amounts of organic acids. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. These enhancements are achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

While specific validated UHPLC methods for tartaric acid are less frequently detailed in publicly available literature compared to HPLC, the principles and advantages of UHPLC are directly applicable. A UHPLC method for tartaric acid would offer significantly shorter analysis times, potentially reducing a 15-minute HPLC run to just a few minutes. The increased peak capacity and resolution would be beneficial for separating tartaric acid from other organic acids in complex mixtures, such as fruit juices and wine. Furthermore, the sharper and narrower peaks generated by UHPLC lead to increased sensitivity, which is advantageous for detecting low concentrations of tartaric acid.

Hydrophilic Interaction Liquid Chromatography (HILIC) Considerations

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds like tartaric acid, which are often poorly retained in reverse-phase chromatography. nih.gov HILIC employs a polar stationary phase (e.g., silica (B1680970), or phases bonded with amino or amide groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of an aqueous buffer. nih.govelementlabsolutions.com

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the separation mechanism is based on the partitioning of the polar analyte between this aqueous layer and the less polar mobile phase. elementlabsolutions.com As the aqueous content of the mobile phase is increased, the analyte is eluted more quickly. This technique provides an alternative selectivity to RP-HPLC and can be very effective for the analysis of small organic acids. nih.gov Zwitterionic stationary phases are also utilized in HILIC and can offer unique selectivity through weak electrostatic interactions. merckmillipore.com

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis (CE), Ligand-Exchange Capillary Electrochromatography (LE-CEC) for Enantiomers)

Electrophoretic techniques offer a powerful alternative to chromatography for the separation of charged species like tartaric acid. These methods are known for their high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. chromatographyonline.comnih.gov For small organic acids, indirect UV detection is often employed, where a UV-absorbing compound is added to the background electrolyte to provide a stable baseline. chromatographyonline.com The separation can be optimized by adjusting the pH of the electrolyte, which affects the charge of the organic acids. chromatographyonline.com

For the challenging task of separating tartaric acid enantiomers, Ligand-Exchange Capillary Electrophoresis (LE-CE) and Ligand-Exchange Capillary Electrochromatography (LE-CEC) are highly effective. nih.govresearchgate.net In this approach, a chiral selector, typically a metal ion complex, is added to the background electrolyte. nih.govnih.gov For tartaric acid, a common chiral selector is a complex of copper(II) with a chiral ligand such as L-hydroxyproline or D-quinic acid. nih.govnih.gov The enantiomers of tartaric acid form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different electrophoretic mobilities, leading to their separation. nih.govnih.gov A resolution of 1.9 for tartaric acid enantiomers has been achieved in under 9 minutes using this technique. nih.gov

Interactive Table 2: Capillary Electrophoresis Parameters for Tartaric Acid Enantioseparation | Parameter | Ligand-Exchange Capillary Electrophoresis (LE-CE) | | :--- | :--- | | Chiral Selector | Cu(II) with L-hydroxyproline nih.gov or D-quinic acid nih.gov | | Background Electrolyte | 7 mM CuCl₂, 14 mM trans-4-hydroxy-L-proline, 100 mM ε-aminocaproic acid (pH 5.0) nih.gov | | Capillary | Polyacrylamide-coated nih.gov | Fused silica researchgate.net | | Separation Voltage | -15 kV nih.gov | | Detection | Contactless conductivity nih.gov or Direct UV at 250 nm nih.gov | | Analysis Time | ~9 minutes nih.gov |

Integration of Hyphenated Techniques (e.g., HPLC-Mass Spectrometry (HPLC-MS))

The coupling of separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful tool for the analysis of 2,3-Dihydroxybut-2-enedioic acid;hydrate (B1144303). HPLC-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly noteworthy for their high sensitivity and selectivity. researchgate.netcreative-proteomics.com

In HPLC-MS, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This approach combines the excellent separation capabilities of HPLC with the definitive identification power of MS. For tartaric acid analysis, HPLC-MS can achieve very low limits of detection, making it suitable for trace analysis in complex matrices. creative-proteomics.com For instance, detection limits as low as 0.1 µg/mL have been reported using LC-MS/MS with isotope-labeled internal standards. creative-proteomics.com

The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte. This reduces the likelihood of interference from other compounds in the sample matrix, leading to more accurate quantification. creative-proteomics.com These hyphenated techniques are invaluable for a wide range of applications, from food science and metabolic research to quality control in the pharmaceutical industry. creative-proteomics.com

Catalytic Applications and Roles in Organic Synthesis

Exploration of 2,3-Dihydroxybut-2-enedioic Acid;Hydrate (B1144303) as an Organocatalyst (Drawing from Mandelic Acid and Tartaric Acid examples)

The potential of 2,3-Dihydroxybut-2-enedioic acid;hydrate as an organocatalyst can be inferred by examining the well-established catalytic activity of other α-hydroxy carboxylic acids, such as mandelic acid and its close isomer, tartaric acid. These compounds have demonstrated efficacy in a variety of organic transformations, primarily through mechanisms involving Brønsted acid catalysis and hydrogen bonding interactions.

Mandelic acid, for instance, has been successfully employed as a gentle and efficient organocatalyst for the synthesis of diversified secondary amines from aldehydes and primary amines. In these reactions, the acidic proton of the carboxylic group can activate the electrophile (the aldehyde), while the hydroxyl group can participate in hydrogen bonding to stabilize transition states. This dual functionality is a key feature of effective organocatalysts.

Similarly, tartaric acid, a dihydroxy dicarboxylic acid, and its derivatives have been extensively investigated in asymmetric organocatalysis. nih.govscienceopen.com The chiral backbone of tartaric acid allows for the creation of a chiral environment around the reacting species, leading to enantiomerically enriched products. scienceopen.com Tartaric acid-derived catalysts have been utilized in phase-transfer catalysis and as chiral Brønsted acids and H-bonding donors. scienceopen.com For example, modified tartaric acid derivatives have been used in the asymmetric hypervalent-iodine-mediated oxidation of sulfides to sulfoxides. researchgate.net Furthermore, tartaric acid itself has been shown to be a natural, green, and highly efficient catalyst for the one-pot synthesis of functionalized piperidines. researchgate.net

Given the structural similarities—specifically the presence of both carboxylic acid and hydroxyl groups—it is plausible that 2,3-Dihydroxybut-2-enedioic acid;hydrate could function as a Brønsted acid catalyst. The two carboxylic acid groups would provide acidic protons to activate electrophiles, while the two hydroxyl groups could engage in hydrogen bonding to orient substrates and stabilize transition states, analogous to the roles observed for mandelic and tartaric acids. The planar ene-diol structure of 2,3-Dihydroxybut-2-enedioic acid may offer unique stereochemical control compared to the chiral, saturated backbone of tartaric acid.

Table 1: Comparison of Structural Features and Potential Catalytic Roles

| Compound | Structural Features | Established Catalytic Roles | Potential Catalytic Roles of 2,3-Dihydroxybut-2-enedioic acid;hydrate |

| Mandelic Acid | α-hydroxy carboxylic acid | Brønsted acid catalysis, H-bonding | Activation of carbonyls, stabilization of transition states |

| Tartaric Acid | Dihydroxy dicarboxylic acid, chiral | Asymmetric organocatalysis, Brønsted acid catalysis, H-bonding, phase-transfer catalysis | Enantioselective transformations, bifunctional catalysis |

| 2,3-Dihydroxybut-2-enedioic acid;hydrate | Dihydroxy dicarboxylic acid, ene-diol | (Largely unexplored) | Brønsted acid catalysis, H-bonding, potential for unique stereocontrol due to planar structure |

Investigation in Homogeneous and Heterogeneous Catalytic Systems

The application of 2,3-Dihydroxybut-2-enedioic acid;hydrate in catalytic systems can be envisioned in both homogeneous and heterogeneous settings, drawing parallels from the behavior of related polyfunctional organic acids.

Homogeneous Catalysis:

In a homogeneous system, 2,3-Dihydroxybut-2-enedioic acid;hydrate would be dissolved in the reaction medium. Its acidic nature suggests its potential as a catalyst for reactions that are traditionally catalyzed by mineral acids, such as esterifications, transesterifications, and dehydrations. For example, tartaric acid has been studied for its catalytic effects in aqueous solutions. rsc.org The ability of 2,3-Dihydroxybut-2-enedioic acid to chelate metal ions could also be exploited. It could act as a ligand for metal catalysts, modifying their solubility, stability, and catalytic activity. Tartaric acid derivatives have been extensively used as chiral ligands in metal-catalyzed reactions. nih.gov

Heterogeneous Catalysis:

For heterogeneous applications, 2,3-Dihydroxybut-2-enedioic acid;hydrate could be immobilized on a solid support. This approach offers the advantages of easy catalyst separation and recycling. The carboxylic acid groups could be used to anchor the molecule to basic or amphoteric supports like alumina, silica (B1680970), or polymers. The supported catalyst could then be used in flow reactors or batch processes. The solid-supported acid would present acidic sites for catalysis, similar to solid acid catalysts, but with the potential for additional interactions through its hydroxyl groups.

While direct experimental evidence for 2,3-Dihydroxybut-2-enedioic acid;hydrate in these systems is scarce, the principles of catalyst design and the known chemistry of similar molecules provide a strong basis for its potential utility.

Table 2: Potential Applications in Catalytic Systems

| Catalytic System | Potential Role of 2,3-Dihydroxybut-2-enedioic acid;hydrate | Advantages |

| Homogeneous | Brønsted acid catalyst, co-catalyst, ligand for metal complexes | Mild reaction conditions, high activity and selectivity |

| Heterogeneous | Immobilized on a solid support to create a solid acid catalyst | Easy catalyst separation and recycling, potential for continuous processes |

Role as a Precursor or Intermediate in Catalytic Cycles

Beyond its direct use as a catalyst, 2,3-Dihydroxybut-2-enedioic acid;hydrate can also be considered as a precursor to catalytically active species or as an intermediate within a catalytic cycle.

One area where this is particularly relevant is in Fenton and Fenton-like chemistry, which involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide and an iron catalyst. Tartaric acid is known to play a crucial role in such systems. The autoxidation of tartaric acid in the presence of iron(II) exhibits autocatalytic behavior, with distinct initiation, propagation, and termination phases. aip.orgnih.gov During this process, tartaric acid is not merely a substrate but actively participates in the catalytic cycle by complexing with iron and facilitating the activation of dissolved oxygen to produce hydrogen peroxide, which then drives the oxidative reactions. aip.orgnih.gov The reaction of L-(+)-tartaric acid with hydrogen peroxide in the presence of a ferrous salt is known to produce dihydroxymaleic acid, which is the cis-isomer of 2,3-dihydroxybut-2-enedioic acid. wikipedia.org This suggests that 2,3-dihydroxybut-2-enedioic acid could be an intermediate in such oxidative cycles.

The ene-diol moiety of 2,3-dihydroxybut-2-enedioic acid is structurally related to that of ascorbic acid (Vitamin C), a well-known antioxidant and radical scavenger. researchgate.net This structural feature suggests that the compound could participate in redox cycles, potentially acting as a sacrificial reductant to regenerate a catalyst or as a mediator in electron transfer processes. Dihydroxyfumaric acid, the trans-isomer, has been noted for its ability to capture electrons from free radicals, making it a good radical scavenger. researchgate.net

The decarboxylation of dihydroxyfumaric acid can generate an α-hydroxyacyl anion, a reactive intermediate that can participate in subsequent bond-forming reactions. biocrick.com This suggests that under certain catalytic conditions, 2,3-dihydroxybut-2-enedioic acid could serve as a precursor to reactive intermediates that are the true catalytically active species.

Table 3: Potential Roles as Precursor or Intermediate

| Catalytic Process | Potential Role of 2,3-Dihydroxybut-2-enedioic acid;hydrate | Mechanism |